molecular formula C12H15NOS B5079599 2-(4-methylphenyl)sulfanyl-N-prop-2-enylacetamide

2-(4-methylphenyl)sulfanyl-N-prop-2-enylacetamide

Cat. No.: B5079599
M. Wt: 221.32 g/mol
InChI Key: XTLSVRDYYMNBOU-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)sulfanyl-N-prop-2-enylacetamide is an organic compound that features a sulfanyl group attached to a 4-methylphenyl ring, with an N-prop-2-enylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)sulfanyl-N-prop-2-enylacetamide typically involves the reaction of 4-methylthiophenol with an appropriate acylating agent, followed by the introduction of the N-prop-2-enylacetamide group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the amide moiety, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amide derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)sulfanyl-N-prop-2-enylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfanyl group may play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)sulfonyl-N-prop-2-enylacetamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    2-(4-methylphenyl)thioacetamide: Lacks the N-prop-2-enyl group.

    N-(4-methylphenyl)-2-prop-2-enylacetamide: Lacks the sulfanyl group.

Uniqueness

2-(4-methylphenyl)sulfanyl-N-prop-2-enylacetamide is unique due to the presence of both the sulfanyl and N-prop-2-enylacetamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-3-8-13-12(14)9-15-11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLSVRDYYMNBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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